molecular formula C15H13FN2O3S B2915589 (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone CAS No. 1448065-59-5

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2915589
CAS No.: 1448065-59-5
M. Wt: 320.34
InChI Key: TVYKMOPZYBAHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone is a synthetic small molecule featuring an azetidine core functionalized with a 4-fluorophenyl sulfonyl group and a pyridin-2-yl methanone. The integration of fluorine into organic compounds is a established strategy in medicinal chemistry and agrochemical research to modulate a compound's lipophilicity, metabolic stability, and binding affinity . The azetidine ring is a valuable scaffold in drug discovery due to its desirable physicochemical properties and conformational restrictions . This specific molecular architecture suggests potential as an intermediate or functional probe in various research programs, which may include the investigation of enzyme inhibition, receptor antagonism, or the development of novel antimicrobial agents . Researchers are encouraged to investigate its specific mechanism of action and physicochemical properties within their experimental systems. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3S/c16-11-4-6-12(7-5-11)22(20,21)13-9-18(10-13)15(19)14-3-1-2-8-17-14/h1-8,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYKMOPZYBAHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes an azetidine ring, a pyridine moiety, and a sulfonyl group. This combination of functional groups suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone is C12H12FNO3SC_{12}H_{12}FNO_3S. The presence of the fluorophenyl substituent enhances its chemical diversity, potentially influencing its biological interactions and properties.

PropertyValue
Molecular Weight273.34 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various pharmacological effects. The exact mechanisms remain under investigation, but preliminary studies suggest that it may inhibit certain pathways relevant to disease processes.

Biological Activity Overview

Research indicates that compounds with similar structures to (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Azetidine derivatives have been associated with antibacterial properties. For instance, compounds within this class have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
  • Antiviral Activity : Some azetidine derivatives have demonstrated antiviral effects against RNA and DNA viruses. For example, related compounds have shown moderate inhibitory activity against human coronaviruses and influenza viruses .
  • Anticancer Properties : Certain azetidine-based compounds have been recognized for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancers .

Case Studies

  • Antiviral Activity : A study evaluated azetidinone derivatives for their antiviral properties, revealing that specific structural modifications could enhance efficacy against viruses like H1N1 and human coronavirus 229E. The compound with a similar structure showed an EC50 value of 12 µM against H1N1, indicating significant antiviral potential .
  • Anticancer Research : Research on azetidine derivatives has demonstrated their ability to inhibit the growth of cancer cells in vitro. For example, compounds with methoxyphenyl units exhibited potent antiproliferative activity against MCF-7 breast cancer cells at nanomolar concentrations .

Comparison with Similar Compounds

Structural Analogues with Pyridinyl and Fluorophenyl Groups

  • (4-Fluorophenyl)(2-(pyridin-2-yl)phenyl)methanone (3g) Synthesized via palladium-catalyzed coupling (56% yield), this compound shares the fluorophenyl-pyridinyl ketone framework but lacks the azetidine-sulfonyl moiety.
  • 1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone A patented azetidinone derivative with dual fluorophenyl groups and a hydroxypropyl chain. Unlike the target compound, this molecule includes β-lactam (azetidinone) functionality, which is associated with antibacterial activity. The absence of a sulfonyl group may reduce its stability in acidic environments .

Sulfonated Heterocycles

  • 3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}-4-methylbenzoic acid 2-(toluene-4-sulfonyl)ethyl ester (8f)
    This benzimidazole derivative contains a sulfonated pyridinyl group and a trifluoroethoxy substituent. Its complex structure demonstrates enhanced enzymatic inhibition (e.g., proton pump inhibition) due to sulfonyl and electron-withdrawing groups. However, the benzimidazole core differs significantly from the azetidine ring in the target compound, affecting pharmacokinetic profiles .

  • 1-(6-Methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone A dihydropyrimidinone with a sulfanylidene group. Studies show that replacing sulfanylidene with sulfonyl groups (as in the target compound) can increase antibacterial potency by improving oxidative stability and target binding .

Azetidine and Pyridine Hybrids

  • (4-Azepan-1-yl-2-pyridin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-(3-methoxy-phenyl)-methanone This pyrido-pyrimidinone derivative includes an azepan ring and a methoxyphenyl group. Its molecular weight (443.54 g/mol) is higher than the target compound (estimated ~360 g/mol), which may influence bioavailability. The absence of a sulfonyl group limits direct functional comparisons but highlights the role of nitrogen-rich heterocycles in drug design .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Azetidine 4-Fluorophenylsulfonyl, pyridin-2-yl ~360 High metabolic stability, potential CNS activity
(4-Fluorophenyl)(2-(pyridin-2-yl)phenyl)methanone (3g) Benzophenone 4-Fluorophenyl, pyridin-2-yl ~297 Moderate yield (56%), synthetic simplicity
1-(4-Fluorophenyl)-3-[(3S)-3-(4-FPh)HP]-2-azetidinone Azetidinone Dual 4-fluorophenyl, hydroxypropyl ~405 β-lactam activity, antibacterial potential
Dihydropyrimidinone sulfanylidene derivative Dihydropyrimidinone Sulfanylidene, methyl, phenyl ~278 Antibacterial, antifungal

Research Findings and Trends

  • Synthetic Efficiency: Palladium/copper-mediated cross-coupling (e.g., ) is widely used for pyridinyl-fluorophenyl hybrids, but yields vary (56% for 3g vs. higher yields for non-azetidine compounds). The target compound’s synthesis may require optimization for azetidine ring stability .
  • Biological Activity: Sulfonyl groups enhance target engagement compared to sulfanylidenes, as seen in dihydropyrimidinones . The azetidine ring may confer rigidity, improving receptor selectivity over flexible azepan derivatives .
  • Structural Modifications : Introducing electron-withdrawing groups (e.g., trifluoroethoxy in 8f) can amplify bioactivity but increase molecular complexity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.